pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Overview
Description
Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound with a fused triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Condensation Reaction
Starting Materials: : 3-aminopyrazole and 2-chloro-3-cyanopyridine.
Conditions: : Heating in the presence of a base like potassium carbonate, under reflux conditions.
Outcome: : Formation of the pyrazolo-pyrido-triazine ring system.
Route 2: Cyclization Reaction
Starting Materials: : 2-aminopyridine and 3-chloropyrazole.
Conditions: : Utilization of a dehydrating agent such as phosphorus oxychloride (POCl3).
Outcome: : Formation of the fused ring system through intramolecular cyclization.
Industrial Production Methods
Large-scale synthesis often employs the condensation method due to its high yield and relatively mild reaction conditions. Reaction optimization includes controlling temperature, solvent choice, and purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like potassium permanganate (KMnO4) to yield various oxidized derivatives.
Reduction: : Reduction with hydrogen in the presence of palladium on carbon (Pd/C) leads to the formation of reduced analogs.
Substitution: : Undergoes nucleophilic substitution reactions with halogenating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, heat.
Reduction: : Hydrogen gas, palladium on carbon catalyst.
Substitution: : Halogenating agents such as chlorine or bromine in the presence of a base.
Major Products Formed
Oxidation: : Oxidized derivatives with different functional groups.
Reduction: : Reduced forms with hydrogenated sites.
Substitution: : Various substituted derivatives depending on the halogenating agent used.
Scientific Research Applications
Chemistry
Utilized as a precursor in the synthesis of complex organic molecules.
Functions as a building block in the formation of other heterocyclic compounds.
Biology
Studied for its potential as an enzyme inhibitor.
Investigated for its antimicrobial properties against various bacterial strains.
Medicine
Potential application as a drug candidate due to its bioactive properties.
Explored for its therapeutic effects in the treatment of certain diseases.
Industry
Used in the development of agrochemicals.
Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves binding to specific molecular targets such as enzymes or receptors. The compound's unique ring structure allows for interactions with various biological pathways, potentially leading to inhibitory or modulatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: : Similar ring structure but different biological activity.
Pyrido[2,3-d]pyrimidine: : Another compound with fused ring systems and distinct properties.
Uniqueness
Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one stands out due to its specific ring fusion pattern which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and potential in diverse applications make it a compound of significant interest.
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Properties
IUPAC Name |
2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-8-7-5(1-3-9-8)13-6(11-12-7)2-4-10-13/h1-4H,(H,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWWPKVYCGFAAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=CC=N3)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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